molecular formula C7H10O3 B6194153 (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid CAS No. 1904625-17-7

(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid

Cat. No.: B6194153
CAS No.: 1904625-17-7
M. Wt: 142.2
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Description

(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid is an organic compound characterized by the presence of an oxetane ring and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyloxetan-3-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxetane derivatives with additional functional groups.

    Reduction: Conversion to (2E)-3-(3-methyloxetan-3-yl)propanoic acid.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against specific targets, making it a valuable scaffold for drug design.

Industry

The compound finds applications in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-methyloxetan-3-yl)propanoic acid: A reduced form of the compound with similar structural features.

    3-methyloxetan-3-ylmethanol: A precursor in the synthesis of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid.

    Acryloyl chloride: A reagent used in the synthesis of the compound.

Uniqueness

This compound is unique due to the presence of both an oxetane ring and a propenoic acid moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1904625-17-7

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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